(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Description
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The structure includes:
- A chlorine substituent at position 6 of the pyridine ring.
- A methanamine group (-CH₂NH₂) at position 2 of the imidazole ring.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12) |
InChI Key |
DYBZDSNIVQNIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine . This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed reactions. For example, a Pd-catalyzed amide coupling reaction can be employed, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is , with a molecular weight of approximately 185.64 g/mol. Its structure features a chloro-substituted imidazo-pyridine core, which is crucial for its biological activity.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research indicates that derivatives of imidazo-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in xenograft models, suggesting that (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may possess similar anticancer effects due to its structural analogies .
2.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further investigation as an antibiotic agent .
2.3 Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can be achieved through various chemical reactions involving imidazo-pyridine precursors. The ability to modify the side chains allows for the development of derivatives with enhanced biological activity .
A summary of synthetic routes includes:
| Synthetic Route | Reagents Used | Yield (%) |
|---|---|---|
| Route A | Imidazo precursor + chloroalkane | 75% |
| Route B | Imidazo precursor + amine | 65% |
Case Studies
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with related imidazo-pyridine compounds resulted in a significant reduction in tumor size compared to controls. This highlights the potential of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine as an anticancer agent .
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This pathway is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Substituent Position and Activity
- Chlorine Position : The target compound’s Cl at C6 (imidazo[4,5-b]pyridine) contrasts with analogs like 4-Chloro-3H-imidazo[4,5-c]pyridin-6-amine, where Cl at C4 alters ring electronics and target specificity .
- Methyl vs. Isopropyl at C3 :
- The methyl group in {3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride enhances solubility via dihydrochloride formation .
- The isopropyl group in (3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine increases lipophilicity, improving membrane permeability and anticancer activity .
Functional Group Effects
- Methanamine vs.
Physicochemical Properties
| Property | (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine | {3-Methyl analog} dihydrochloride | (3-Isopropyl analog) |
|---|---|---|---|
| Molecular Weight | 182.61 g/mol | 221.09 g/mol | 218.30 g/mol |
| LogP (Predicted) | 1.2 | -0.5 (dihydrochloride) | 2.8 |
| Solubility | Moderate (free base) | High (salt form) | Low |
Biological Activity
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its imidazo-pyridine structure, exhibits various pharmacological effects, including anti-cancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C7H6ClN3O
- IUPAC Name : (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- Physical Form : Yellow to brown solid
- Purity : 95%
The biological activity of (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is primarily attributed to its interactions with various biological targets:
- Receptor Antagonism : The compound has been identified as an antagonist of angiotensin II and thromboxane A2 receptors, which play critical roles in cardiovascular and inflammatory responses .
- Enzyme Inhibition : It inhibits key enzymes such as FLT3 and Aurora kinases, which are involved in cell proliferation and survival pathways. By blocking these enzymes, the compound effectively disrupts cancer cell growth .
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .
Anticancer Activity
Research indicates that (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of findings from several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| NCI-H460 (Lung Cancer) | 12.5 | Induces apoptosis |
| Capan-1 (Pancreatic) | 15.0 | Inhibits FLT3/Aurora kinases |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
These results suggest that the compound's ability to induce apoptosis and inhibit key signaling pathways contributes to its anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Notable findings include:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| E. coli | 50 | Bactericidal |
| S. aureus | 30 | Bactericidal |
| C. albicans | 20 | Fungicidal |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against resistant strains .
Case Studies
- Study on Cancer Cell Lines : A study conducted on NCI-H460 and Capan-1 cell lines demonstrated that treatment with (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine resulted in significant reductions in cell viability and increased markers of apoptosis after 48 hours of exposure .
- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound showed superior activity compared to conventional antibiotics, indicating its potential for development into new antimicrobial therapies .
Q & A
Q. What metabolomic approaches are used to identify primary and secondary metabolites of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) profiles metabolites in microsomal incubations. Neutral loss and precursor ion scans (e.g., m/z 176 for glucuronides) pinpoint Phase I/II metabolites. Stable isotope tracing (¹³C/¹⁵N) differentiates endogenous vs. exogenous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
